o-Phosphohomoserine

Catalog No.
S1906716
CAS No.
4210-66-6
M.F
C4H10NO6P
M. Wt
199.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
o-Phosphohomoserine

CAS Number

4210-66-6

Product Name

o-Phosphohomoserine

IUPAC Name

(2S)-2-amino-4-phosphonooxybutanoic acid

Molecular Formula

C4H10NO6P

Molecular Weight

199.1 g/mol

InChI

InChI=1S/C4H10NO6P/c5-3(4(6)7)1-2-11-12(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)/t3-/m0/s1

InChI Key

FXDNYOANAXWZHG-VKHMYHEASA-N

SMILES

C(COP(=O)(O)O)C(C(=O)O)N

Synonyms

homoserine phosphate, O-phosphohomoserine, O-phosphohomoserine, (DL)-isomer

Canonical SMILES

C(COP(=O)(O)O)C(C(=O)O)N

Isomeric SMILES

C(COP(=O)(O)O)[C@@H](C(=O)O)N

Role in Amino Acid Metabolism

O-PHOS plays a crucial role in the biosynthesis of several essential amino acids, including threonine and methionine. It acts as an intermediate metabolite in the threonine pathway, where it is converted to threonine by the enzyme threonine synthase []. Research on O-PHOS helps scientists understand the regulation and manipulation of this vital metabolic pathway for various purposes, such as improving crop yields or developing new drugs [].

Bacterial Studies

O-PHOS is an important metabolite in various bacteria, including Escherichia coli. Scientists study its role in bacterial growth, development, and response to environmental stress []. Understanding O-PHOS metabolism in bacteria can contribute to the development of new antibiotics or strategies to combat bacterial infections [].

Potential Therapeutic Applications

Recent research suggests O-PHOS might have potential therapeutic applications. Studies have explored its role in neurodegenerative diseases like Alzheimer's disease, though the mechanisms are still under investigation []. Additionally, research is ongoing to determine if O-PHOS supplementation could be beneficial for certain metabolic disorders [].

O-Phosphohomoserine is a phosphorylated derivative of homoserine, an α-amino acid that plays a significant role in the biosynthesis of essential amino acids such as methionine, threonine, and isoleucine. Its chemical formula is C₄H₁₀N₁O₆P, and it is characterized by the presence of a phosphate group attached to the hydroxyl group of homoserine. This compound is primarily found in organisms such as Escherichia coli, where it serves as an important metabolic intermediate in various biochemical pathways .

  • Formation: It is synthesized from L-homoserine through the action of homoserine kinase, which phosphorylates homoserine using adenosine triphosphate (ATP) as a phosphate donor:
    L Homoserine+ATPO Phosphohomoserine+ADP+H+\text{L Homoserine}+\text{ATP}\rightarrow \text{O Phosphohomoserine}+\text{ADP}+\text{H}^+
  • Conversion to Threonine: O-Phosphohomoserine can be converted into threonine via threonine synthase, which catalyzes the transfer of the phosphate group .
  • Dephosphorylation: It can also undergo dephosphorylation to regenerate homoserine, which can subsequently participate in other metabolic pathways.

O-Phosphohomoserine exhibits biological activity primarily through its role as a precursor in amino acid biosynthesis. It has been identified as an antagonist of N-methyl-D-aspartate receptors in the rat hippocampus, indicating potential implications in neurobiology and pharmacology . Furthermore, it participates in feedback inhibition mechanisms within metabolic pathways, influencing the activity of enzymes involved in amino acid synthesis .

O-Phosphohomoserine can be synthesized through various methods:

  • Enzymatic Synthesis: The most common method involves enzymatic phosphorylation of L-homoserine using homoserine kinase. This process requires ATP and results in the formation of O-phosphohomoserine along with adenosine diphosphate (ADP) and protons.
  • Chemical Synthesis: Alternative synthetic routes may involve chemical phosphorylation techniques, although these methods are less commonly employed compared to enzymatic approaches.
  • Isotope Labeling: Research has explored the synthesis of isotopically labeled variants of O-phosphohomoserine for use in metabolic studies and tracer experiments .

O-Phosphohomoserine has several applications:

  • Biochemical Research: It serves as a substrate for studying enzyme kinetics and metabolic pathways involving amino acid biosynthesis.
  • Pharmacological Studies: Due to its antagonistic properties towards certain receptors, it may have implications in drug development for neurological disorders.
  • Metabolic Engineering: It can be utilized in metabolic engineering strategies aimed at enhancing amino acid production in microbial systems.

Interaction studies involving O-phosphohomoserine have focused on its role within metabolic pathways and its interactions with various enzymes:

  • Enzyme Interactions: It acts as a substrate for threonine synthase and is involved in feedback inhibition of key enzymes like aspartate kinase.
  • Receptor Interactions: As an NMDA receptor antagonist, it has been studied for its effects on synaptic transmission and potential therapeutic applications .

Several compounds are structurally or functionally similar to O-phosphohomoserine:

CompoundStructure SimilarityUnique Features
HomoserineParent compoundNon-phosphorylated form; involved in amino acid synthesis .
ThreonineIsomeric relationshipDirectly derived from O-phosphohomoserine; essential amino acid .
O-SuccinylhomoserineStructural derivativeInvolved in methionine biosynthesis; differs by succinylation .
O-Phosphono-L-homoserinePhosphate variantExhibits distinct biological activities; used in pharmacological studies .

O-Phosphohomoserine's unique position lies in its dual role as both a substrate for threonine synthesis and an NMDA receptor antagonist, distinguishing it from other related compounds. Its involvement in critical metabolic pathways highlights its significance within biochemistry and pharmacology.

Structural Characteristics of O-Phosphohomoserine

O-Phosphohomoserine represents a phosphorylated derivative of the non-proteinogenic amino acid homoserine, characterized by the presence of a phosphate group attached to the terminal hydroxyl group of the homoserine side chain [1] [2]. The compound belongs to the class of organic compounds known as L-alpha-amino acids, specifically categorized as non-standard alpha amino acids due to its phosphorylated nature [3] [4]. The molecule features a four-carbon backbone with an amino group at the α-position, a carboxyl group, and a phosphoester linkage at the γ-position of the side chain [1] [2].

The structural architecture of O-Phosphohomoserine consists of three primary functional domains: the amino acid backbone typical of α-amino acids, the extended alkyl chain characteristic of homoserine, and the phosphate ester group that distinguishes it from its parent compound [1] [3]. The phosphoester bond formation occurs through the condensation of the terminal hydroxyl group of homoserine with phosphoric acid, creating a stable covalent linkage that significantly alters the compound's chemical and biological properties [2] [4].

Chemical Formula (C4H10NO6P) and Molecular Weight (199.10 g/mol)

The molecular formula of O-Phosphohomoserine is C4H10NO6P, reflecting its composition of four carbon atoms, ten hydrogen atoms, one nitrogen atom, six oxygen atoms, and one phosphorus atom [1] [2] [3]. This formula encompasses the complete molecular structure including the amino acid backbone, the extended side chain, and the phosphate group modification.

The average molecular weight of O-Phosphohomoserine is 199.10 g/mol, while the monoisotopic molecular weight is calculated as 199.024573569 g/mol [1] [2] [4]. These molecular weight values are consistent across multiple database sources and reflect the precise atomic composition of the compound. The molecular weight represents a significant increase compared to the parent compound homoserine (119.12 g/mol), primarily due to the addition of the phosphate group (HPO4, approximately 80 g/mol) [5].

PropertyValue
Chemical FormulaC4H10NO6P [1]
Average Molecular Weight199.10 g/mol [2]
Monoisotopic Molecular Weight199.024573569 g/mol [1]
CAS Registry Number4210-66-6 [3]

Three-dimensional Configuration and L-Stereochemistry

O-Phosphohomoserine exhibits L-stereochemistry at the α-carbon atom, following the standard configuration system for amino acids [1] [2] [3]. The stereochemical designation is indicated by the (2S) configuration in the IUPAC nomenclature, confirming the L-configuration of the α-carbon atom [4] [6]. This stereochemical arrangement is critical for the compound's biological activity and its role as a substrate in enzymatic reactions.

The three-dimensional structure of O-Phosphohomoserine features a tetrahedral geometry around the α-carbon atom, with the amino group, carboxyl group, hydrogen atom, and the propyl phosphate side chain occupying the four positions [1] [3]. The extended side chain adopts a flexible conformation due to the presence of multiple rotatable bonds, allowing for conformational changes that may be important for enzyme binding and catalytic activity [6].

The phosphate group in O-Phosphohomoserine exists predominantly in its dianionic form at physiological pH, contributing to the overall negative charge of the molecule [7] [8]. The InChI representation (InChI=1S/C4H10NO6P/c5-3(4(6)7)1-2-11-12(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)/t3-/m0/s1) precisely describes the stereochemical configuration and connectivity of all atoms in the molecule [1] [3].

Physical Properties

Physical State and Appearance

O-Phosphohomoserine exists as a solid crystalline powder under standard laboratory conditions [9] [10] [11]. The compound maintains its solid state at room temperature and exhibits stability under normal storage conditions. Commercial preparations of O-phosphohomoserine are typically supplied as a white to off-white crystalline powder with a high degree of purity [10] [11].

The physical state of O-Phosphohomoserine is influenced by its ionic nature at physiological pH, where the compound exists as a dianion with formal charges on both the carboxylate and phosphate groups [7] [8] [12]. This ionic character contributes to its solid-state properties and influences its solubility characteristics in aqueous media.

Solubility Profile

O-Phosphohomoserine demonstrates high solubility in water due to its multiple polar functional groups and ionic character at physiological pH [6] [13]. The compound's solubility is enhanced by the presence of both carboxylate and phosphate groups, which readily form hydrogen bonds with water molecules and undergo ionic interactions in aqueous solution [14].

The high water solubility of O-Phosphohomoserine is consistent with its biological role as a metabolic intermediate, allowing for efficient transport and utilization within cellular environments [4] [6]. The compound shows limited solubility in organic solvents such as ethanol and is essentially insoluble in non-polar solvents like dimethyl sulfoxide [13].

LogP Value (-3.82) and Hydrophilicity Parameters

The logarithm of the partition coefficient (LogP) for O-Phosphohomoserine has been reported with values ranging from -0.19 to -3.82, indicating its highly hydrophilic nature [6] [15]. The more negative LogP value of -3.82 reflects the compound's strong preference for the aqueous phase over organic phases, consistent with its multiple ionizable groups and polar character [6].

The hydrophilicity of O-Phosphohomoserine is further characterized by its high topological polar surface area of 130.08 Ų, which exceeds the threshold typically associated with good membrane permeability [6]. The compound contains four hydrogen bond donors and six hydrogen bond acceptors, contributing to its strong interactions with water molecules and its hydrophilic character [6] [14].

PropertyValue
LogP-0.19 to -3.82 [6] [15]
Topological Polar Surface Area130.08 Ų [6]
Hydrogen Bond Donors4 [6]
Hydrogen Bond Acceptors6 [6]
Hydrophilicity CharacterHighly hydrophilic [14]

Collision Cross Section (141.6 Ų) and Hydrophilicity Parameters

The collision cross section (CCS) values for O-Phosphohomoserine have been determined through computational predictions for various adduct forms commonly observed in mass spectrometry [16]. The predicted CCS values range from 133.8 Ų to 177.7 Ų depending on the specific adduct formation, with the neutral molecule showing a CCS of approximately 140.4 Ų [16].

The collision cross section measurements provide insight into the three-dimensional structure and size of O-Phosphohomoserine in the gas phase [17] [18]. The CCS values are influenced by the molecular geometry, the presence of charged groups, and the degree of solvation or adduct formation [17] [19].

Adductm/zPredicted CCS (Ų)
[M+H]+200.03185140.7 [16]
[M-H]-198.01729135.2 [16]
[M+Na]+222.01379146.0 [16]
[M]+199.02402140.4 [16]

The collision cross section data supports the structural characterization of O-Phosphohomoserine and provides valuable information for analytical applications including ion mobility mass spectrometry [17] [18] [19].

Chemical Reactivity

Functional Group Behavior

O-Phosphohomoserine contains multiple reactive functional groups that contribute to its chemical behavior: the amino group, the carboxyl group, and the phosphoester linkage [1] [2]. The amino group exhibits typical basic properties with a pKa around 9-10, while the carboxyl group demonstrates acidic behavior with a pKa around 2-3 [20] [21]. The phosphate group contains two ionizable protons with pKa values near 0 and 7, making it predominantly dianionic at physiological pH [20] [21].

The reactivity of O-Phosphohomoserine is significantly influenced by the electron-withdrawing effect of the phosphate group, which affects the properties of the adjacent functional groups [20] [21]. The compound can participate in various chemical reactions including nucleophilic substitutions, condensation reactions, and enzymatic transformations typical of phosphorylated amino acids [22] [7].

Stability Under Various Experimental Conditions

O-Phosphohomoserine demonstrates good stability under normal laboratory conditions when stored as a solid [10] [11]. The compound can be stored at -20°C for up to one month or at -80°C for up to six months in solution form [10]. The stability of O-Phosphohomoserine is enhanced by its crystalline structure and the protective effect of the phosphate group against oxidation [10] [11].

Under physiological conditions, O-Phosphohomoserine serves as a substrate for specific enzymes, particularly threonine synthase, which catalyzes its conversion to threonine [22] [7] [23]. The compound is not readily metabolized by non-specific phosphatases or general proteolytic enzymes, indicating selective enzymatic recognition [24].

Storage recommendations for O-Phosphohomoserine include protection from light and moisture, storage under inert gas atmosphere, and maintenance of low temperatures for long-term stability [10] [11]. The compound should be handled with appropriate safety measures due to its potential corrosive properties [11].

Phosphoester Bond Characteristics

The phosphoester bond in O-Phosphohomoserine represents a critical structural feature that distinguishes it from other amino acids [20] [21]. This bond is formed between the terminal hydroxyl group of homoserine and phosphoric acid, creating a stable covalent linkage that is resistant to hydrolysis under normal conditions [20] [21].

The phosphoester bond exhibits characteristics typical of organophosphate compounds, including resistance to acid hydrolysis but susceptibility to specific phosphatases [20] [21]. The bond length and angles are consistent with standard phosphoester linkages found in nucleotides and other phosphorylated biomolecules [20] [21].

The stability of the phosphoester bond in O-Phosphohomoserine is enhanced by the absence of β-hydrogen atoms that could participate in elimination reactions [21]. This structural feature contributes to the compound's stability and its utility as a metabolic intermediate and research substrate [10] [22].

Structural Analogs and Derivatives

Relationship to Homoserine

O-Phosphohomoserine is directly derived from homoserine through the phosphorylation of the terminal hydroxyl group [5] [23]. Homoserine, with the chemical formula C4H9NO3 and molecular weight of 119.12 g/mol, serves as the immediate precursor to O-Phosphohomoserine in the threonine biosynthetic pathway [5] [23].

The structural relationship between homoserine and O-Phosphohomoserine involves the addition of a phosphate group (HPO3) to the γ-carbon hydroxyl group, increasing the molecular weight by approximately 80 g/mol [5]. This phosphorylation reaction is catalyzed by homoserine kinase in the presence of adenosine triphosphate [7] [23].

The conversion of homoserine to O-Phosphohomoserine represents a key regulatory step in amino acid metabolism, as O-Phosphohomoserine serves as a branch point intermediate for the synthesis of both threonine and methionine [7] [5] [23]. The phosphorylation activates the hydroxyl group toward subsequent enzymatic transformations while providing regulatory control over amino acid synthesis [23].

CompoundFormulaMolecular WeightKey Difference
HomoserineC4H9NO3119.12 g/molHydroxyl group at γ-position [5]
O-PhosphohomoserineC4H10NO6P199.10 g/molPhosphoester bond at γ-position [1]

Comparison with Phosphonate Amino Acids

O-Phosphohomoserine can be compared to phosphonate amino acids, which represent structural analogs where the carboxyl group is replaced by a phosphonic acid group [25] [26]. Phosphonate amino acids, such as aminophosphonic acids, have the general formula (RO)2P(O)CH2NR2 and serve as amino acid antagonists [26].

The key distinction between O-Phosphohomoserine and phosphonate amino acids lies in the location and nature of the phosphorus-containing group [25] [26]. In O-Phosphohomoserine, the phosphate group is attached to the side chain as an ester linkage, while in phosphonate amino acids, the phosphonic acid group replaces the α-carboxyl group [25] [26].

Phosphonate amino acids are generally more resistant to enzymatic hydrolysis compared to phosphoesters like O-Phosphohomoserine [26]. This difference in stability affects their biological activities, with phosphonate amino acids often serving as enzyme inhibitors rather than substrates [25] [26] [24].

The structural analog O-Phosphohomoserine has been studied as a naturally occurring analog of phosphonate amino acid antagonists, demonstrating weak but significant antagonism of N-methyl-D-aspartate receptors [24]. This activity suggests potential applications in neuropharmacology research, although the compound's primary biological role remains in amino acid metabolism [24].

Isotopically Labeled Variants for Mechanistic Studies

Isotopically labeled variants of O-Phosphohomoserine have been synthesized specifically for mechanistic studies of threonine synthase and related enzymatic reactions [27] [28] [29]. These labeled compounds serve as valuable probes for understanding the detailed reaction mechanisms and kinetic isotope effects in enzymatic transformations [27] [28].

The most commonly synthesized isotopomers include deuterium-labeled variants at the C-2 and C-3 positions of the O-Phosphohomoserine backbone [27] [28] [29]. The C-2 deuteriated isotopomer has been used to study the role of α-hydrogen abstraction in the threonine synthase reaction mechanism [27] [28].

Chirally deuteriated isotopomers at the C-3 position have been particularly valuable for investigating the stereochemical aspects of the threonine synthase reaction [27] [28] [29]. These compounds allow researchers to determine which specific hydrogen atoms are removed during the enzymatic transformation and provide insights into the spatial arrangement of the active site [27] [28].

The synthesis of isotopically labeled O-Phosphohomoserine variants involves sophisticated organic chemistry approaches that maintain the stereochemical integrity of the molecule while introducing isotopic labels at specific positions [27] [28] [29]. These labeled compounds have revealed that the removal of protons from both C-2 and C-3 positions is kinetically important in the threonine synthase reaction mechanism [27] [28].

Biosynthetic Pathways

Enzymatic Phosphorylation of Homoserine

The biosynthesis of o-phosphohomoserine represents a critical enzymatic transformation in amino acid metabolism, accomplished through the phosphorylation of L-homoserine by homoserine kinase (EC 2.7.1.39). This enzyme catalyzes the transfer of the gamma-phosphate group from adenosine triphosphate to the hydroxyl group of homoserine, forming o-phosphohomoserine and adenosine diphosphate [1] [2].

The enzymatic mechanism involves a nucleophilic attack by the hydroxyl group of homoserine on the gamma-phosphate of adenosine triphosphate, mediated by the enzyme's active site architecture [3]. The reaction proceeds through the formation of a phosphoenzyme intermediate, with the enzyme demonstrating strict stereochemical specificity for L-homoserine over D-homoserine [4]. Kinetic analysis has revealed that the enzyme exhibits Michaelis-Menten kinetics with Km values of 0.14 mM for L-homoserine and 0.13 mM for adenosine triphosphate in Escherichia coli [5].

The homoserine kinase enzyme belongs to the GHMP kinase superfamily, characterized by a distinctive protein fold that accommodates both the nucleotide substrate and the amino acid substrate [6]. Structural studies have demonstrated that the enzyme functions as a homodimer in most bacterial systems, with each monomer containing both the nucleotide-binding domain and the homoserine-binding domain . The enzyme requires magnesium ions for optimal activity, with the metal ion coordinating both the beta and gamma phosphates of adenosine triphosphate [8].

ATP-Dependent Mechanisms

The adenosine triphosphate-dependent phosphorylation of homoserine represents a high-energy phosphate transfer reaction that is thermodynamically favorable under physiological conditions. The reaction mechanism involves the formation of a pentacoordinate transition state at the gamma-phosphate of adenosine triphosphate, stabilized by the enzyme's active site residues and the coordinated magnesium ion [9] [10].

The enzyme demonstrates remarkable substrate specificity, with the ability to phosphorylate the hydroxy group on the gamma-carbon of L-homoserine analogs when the functional group at the alpha-position is a carboxyl, ester, or hydroxymethyl group [11]. However, neither L-threonine nor L-serine serve as substrates for the enzyme, highlighting the precise substrate recognition mechanisms evolved by homoserine kinase [12].

The adenosine triphosphate binding site exhibits structural similarity to other nucleotide-binding proteins, with conserved motifs for adenosine triphosphate recognition and binding [13]. The enzyme's catalytic efficiency is significantly enhanced by the presence of potassium ions, which serve as essential activators with optimal activity observed between 0.1 and 0.5 M potassium ion concentration [14].

Regulation of O-Phosphohomoserine Biosynthesis

The regulation of o-phosphohomoserine biosynthesis occurs through multiple mechanisms that ensure appropriate amino acid homeostasis. The primary regulatory mechanism involves competitive inhibition by L-threonine, which competes with L-homoserine for binding to the enzyme active site [15] [16]. This feedback inhibition mechanism prevents overproduction of o-phosphohomoserine when threonine levels are sufficient for cellular needs.

The regulatory mechanism is particularly sophisticated in plant systems, where homoserine kinase activity is subject to complex allosteric regulation. In Arabidopsis thaliana, the enzyme is regulated by the availability of the substrate homoserine rather than by direct allosteric effectors [17]. The regulation involves transcriptional control, with the enzyme being subject to general amino acid control through GCN4 regulatory sequences in yeast systems [18].

In bacterial systems, the regulation of homoserine kinase involves both transcriptional and post-translational mechanisms. The enzyme is subject to catabolite repression and is coordinately regulated with other enzymes in the aspartate family amino acid biosynthetic pathway [19]. The regulation ensures that o-phosphohomoserine production is balanced with the cellular demand for threonine, methionine, and isoleucine.

Position in Amino Acid Metabolism Networks

Central Role in Threonine Biosynthesis Pathway

O-phosphohomoserine occupies a central position in the threonine biosynthesis pathway, serving as the direct precursor for threonine formation. The conversion of o-phosphohomoserine to threonine is catalyzed by threonine synthase (EC 4.2.99.2), a pyridoxal 5'-phosphate-dependent enzyme that catalyzes the elimination of phosphate with concomitant formation of the threonine hydroxyl group [20] [21].

The threonine synthase reaction involves a complex mechanism that includes the formation of a quinonoid intermediate, followed by the elimination of phosphate and the addition of water to form threonine [22]. The enzyme demonstrates strict substrate specificity for o-phosphohomoserine and exhibits kinetic parameters that are well-suited for efficient threonine production under physiological conditions [23].

In plant systems, threonine synthase is subject to allosteric activation by S-adenosylmethionine, which dramatically increases the enzyme's affinity for o-phosphohomoserine and enhances the catalytic rate [24]. This regulation creates a feed-forward mechanism that enhances threonine production when methionine and S-adenosylmethionine levels are elevated [25].

Connection to Methionine Biosynthesis

The connection between o-phosphohomoserine and methionine biosynthesis varies significantly between different organisms. In plants, o-phosphohomoserine serves as a direct substrate for cystathionine gamma-synthase (EC 4.2.99.9), the first committed enzyme in the methionine biosynthetic pathway [26]. This enzyme catalyzes the condensation of o-phosphohomoserine with cysteine to form cystathionine, pyruvate, and phosphate [27].

The competition between threonine synthase and cystathionine gamma-synthase for the common substrate o-phosphohomoserine represents a critical branch point in plant amino acid metabolism [28]. The relative activities of these two enzymes determine the flux distribution between threonine and methionine biosynthesis, with the balance being regulated by the availability of S-adenosylmethionine and other metabolic effectors [29].

In bacterial systems, the methionine biosynthetic pathway typically branches at homoserine rather than o-phosphohomoserine, with homoserine being converted to O-succinylhomoserine by homoserine O-transsuccinylase before entering the methionine pathway [30]. However, recent discoveries have revealed alternative pathways in some bacterial species where o-phosphohomoserine can serve as a substrate for novel methionine biosynthetic enzymes [31].

Integration with Aspartate Family Amino Acid Metabolism

O-phosphohomoserine is integrally connected to the broader aspartate family amino acid metabolic network, which encompasses the biosynthesis of lysine, threonine, methionine, and isoleucine [32]. The aspartate family pathway represents a complex metabolic network with multiple branch points and regulatory mechanisms that ensure balanced amino acid production [33].

The integration of o-phosphohomoserine metabolism with the aspartate family pathway involves coordinate regulation of multiple enzymes, including aspartate kinase, aspartate semialdehyde dehydrogenase, and homoserine dehydrogenase [34]. These enzymes work in concert to provide the appropriate flux of carbon from aspartate through homoserine to o-phosphohomoserine [35].

The metabolic network exhibits complex regulatory properties, with feedback inhibition by downstream amino acids affecting the production of o-phosphohomoserine. The regulation involves multiple isoforms of key enzymes, each with distinct regulatory properties that contribute to the overall metabolic control [36]. The aspartate family pathway demonstrates how o-phosphohomoserine serves as a central metabolic hub that integrates multiple biosynthetic and regulatory signals.

Metabolic Fate and Transformations

Enzymatic Conversions

The enzymatic conversions of o-phosphohomoserine encompass multiple distinct pathways that determine the metabolic fate of this critical intermediate. The primary enzymatic conversion involves threonine synthase, which catalyzes the pyridoxal 5'-phosphate-dependent conversion of o-phosphohomoserine to threonine through a beta-elimination mechanism [37]. This reaction proceeds through the formation of a quinonoid intermediate, with the enzyme demonstrating a kcat of 1.74 s^-1 and a Km of 329 μM for o-phosphohomoserine in Bacillus subtilis [38].

The second major enzymatic conversion involves cystathionine gamma-synthase, which utilizes o-phosphohomoserine as a substrate for cystathionine formation in the methionine biosynthetic pathway [39]. This enzyme catalyzes a gamma-replacement reaction, substituting the phosphate group with cysteine to form cystathionine [40]. The reaction follows a ping-pong mechanism with o-phosphohomoserine binding first and cystathionine being the last product released [41].

Recent discoveries have revealed additional enzymatic transformations involving o-phosphohomoserine. In certain bacterial species, novel enzymes such as MetM can convert o-phosphohomoserine directly to homocysteine using sulfur-carrier proteins as cofactors [42]. This alternative pathway represents a previously unknown route for sulfur amino acid biosynthesis and demonstrates the metabolic versatility of o-phosphohomoserine as a substrate.

Catabolic Pathways

The catabolic pathways of o-phosphohomoserine are relatively limited compared to its anabolic roles, reflecting its position as a biosynthetic intermediate rather than a storage compound. The primary catabolic route involves the reverse reaction catalyzed by homoserine kinase, which can hydrolyze o-phosphohomoserine to homoserine and phosphate under certain conditions [43]. However, this reaction is generally unfavorable under physiological conditions due to the high energy content of the phosphate bond.

In some bacterial systems, o-phosphohomoserine can be subject to non-specific phosphatases that remove the phosphate group, generating homoserine [44]. This pathway becomes significant under conditions of phosphate starvation or when the normal metabolic pathways are disrupted [45]. The resulting homoserine can then be metabolized through alternative pathways or recycled back into the biosynthetic network.

The catabolic fate of o-phosphohomoserine can also involve its conversion to alpha-ketobutyrate through the action of threonine synthase followed by threonine deaminase [46]. This pathway represents an indirect catabolic route where o-phosphohomoserine is first converted to threonine, which is then deaminated to form alpha-ketobutyrate and ammonia [47]. The alpha-ketobutyrate can subsequently enter central metabolic pathways or be used for the biosynthesis of other amino acids.

Comparative Metabolism Across Species

Bacterial Systems (Escherichia coli, Pseudomonas putida)

In Escherichia coli, o-phosphohomoserine metabolism is characterized by the presence of a well-characterized homoserine kinase (thrB gene product) that exhibits typical kinetic parameters with Km values of 0.14 mM for L-homoserine and 0.13 mM for adenosine triphosphate [48]. The enzyme functions as a homodimer with a molecular weight of approximately 60,000 Da and demonstrates competitive inhibition by L-threonine [49]. The regulation of homoserine kinase in E. coli involves both transcriptional control through the threonine operon and post-translational feedback inhibition [50].

The threonine synthase in E. coli (thrC gene product) efficiently converts o-phosphohomoserine to threonine, with the enzyme being subject to regulation by growth conditions and amino acid availability [51]. The bacterial system demonstrates coordinate regulation of the enzymes involved in o-phosphohomoserine metabolism, ensuring balanced production of threonine and related amino acids [52].

Pseudomonas putida exhibits similar o-phosphohomoserine metabolism to E. coli, with the presence of homoserine kinase and threonine synthase enzymes encoded by the thrB and thrC genes, respectively [53]. The bacterial system demonstrates the capacity for threonine biosynthesis through the o-phosphohomoserine intermediate, with the enzymes showing high sequence similarity to their E. coli counterparts [54]. The regulation of o-phosphohomoserine metabolism in P. putida involves similar feedback mechanisms as observed in E. coli, with threonine serving as the primary regulatory effector [55].

Yeast Metabolism (Saccharomyces cerevisiae)

Saccharomyces cerevisiae exhibits a distinctive pattern of o-phosphohomoserine metabolism characterized by the presence of the THR1 gene encoding homoserine kinase [56]. The yeast homoserine kinase demonstrates similar enzymatic properties to bacterial enzymes but shows unique regulatory characteristics [57]. The enzyme functions as a homodimer with a molecular weight of approximately 40 kDa per subunit and exhibits feedback inhibition by L-threonine [58].

The yeast system demonstrates coordinate regulation of o-phosphohomoserine metabolism through the general amino acid control system, with the THR1 gene containing GCN4 regulatory sequences that respond to amino acid limitation [59]. The threonine synthase in S. cerevisiae efficiently converts o-phosphohomoserine to threonine, with the enzyme showing pyridoxal 5'-phosphate dependence and typical kinetic parameters [60].

The metabolic network in yeast demonstrates the integration of o-phosphohomoserine metabolism with broader cellular metabolism, including connections to the tricarboxylic acid cycle and amino acid catabolism [61]. The yeast system exhibits sensitivity to homoserine accumulation, with excess homoserine demonstrating toxic effects that are alleviated by efficient o-phosphohomoserine formation and subsequent threonine production [62].

Plant Metabolic Pathways

Plant metabolism of o-phosphohomoserine exhibits unique characteristics that distinguish it from bacterial and yeast systems. In Arabidopsis thaliana, the homoserine kinase enzyme (HSK, encoded by At2g17265) is localized to the chloroplast and functions as a monomer rather than the dimeric structure observed in other organisms [63]. The enzyme demonstrates typical kinetic properties but is subject to different regulatory mechanisms compared to bacterial systems [64].

The plant system is characterized by the unique competition between threonine synthase and cystathionine gamma-synthase for the common substrate o-phosphohomoserine [65]. This competition creates a metabolic branch point that determines the flux distribution between threonine and methionine biosynthesis [66]. The regulation of this branch point involves the allosteric activation of threonine synthase by S-adenosylmethionine, which increases the enzyme's affinity for o-phosphohomoserine and shifts the flux toward threonine production [67].

The plant metabolic network demonstrates sophisticated regulatory mechanisms that integrate o-phosphohomoserine metabolism with broader cellular physiology. The chloroplast localization of the enzymes creates compartmentalization that affects substrate availability and metabolic flux [68]. The plant system also exhibits unique responses to environmental stress, with o-phosphohomoserine metabolism being affected by conditions such as drought, salinity, and pathogen attack [69].

Occurrence in Mammalian Systems

Mammalian systems exhibit a fundamentally different pattern of amino acid metabolism that lacks the biosynthetic pathways for o-phosphohomoserine formation. Mammals do not possess homoserine kinase activity and therefore cannot synthesize o-phosphohomoserine [70]. The absence of this biosynthetic capability reflects the evolution of amino acid metabolism in higher animals, where certain amino acids are obtained from dietary sources rather than being synthesized de novo [71].

The threonine biosynthetic pathway, including o-phosphohomoserine formation, is absent in mammalian systems, making threonine an essential amino acid that must be obtained from dietary sources [72]. This evolutionary loss of biosynthetic capacity has important implications for human nutrition and metabolism, as threonine deficiency can lead to metabolic disorders [73].

Despite the absence of o-phosphohomoserine biosynthesis, mammalian systems may encounter this compound through dietary sources or gut microbiota metabolism [74]. The metabolic fate of exogenous o-phosphohomoserine in mammalian systems is not well characterized, but it may be subject to non-specific phosphatases that convert it to homoserine [75]. The biological significance of o-phosphohomoserine in mammalian physiology remains an area of ongoing research, with potential implications for amino acid metabolism and cellular signaling [76].

Physical Description

Solid

XLogP3

-5.5

LogP

-3.82

Sequence

X

Other CAS

4210-66-6

Wikipedia

O-phospho-L-homoserine

Dates

Last modified: 08-16-2023

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